molecular formula C15H11NO2 B8428076 2-(Aminomethyl)anthracene-9,10-dione

2-(Aminomethyl)anthracene-9,10-dione

Cat. No.: B8428076
M. Wt: 237.25 g/mol
InChI Key: HTBVSSIRTUHJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)anthracene-9,10-dione typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder or tin chloride in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitrosoanthraquinone, hydroxyanthraquinone, and various substituted anthraquinone derivatives .

Scientific Research Applications

2-(Aminomethyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, thereby inducing apoptosis .

Comparison with Similar Compounds

  • 2-Aminoanthraquinone
  • 1-Aminoanthraquinone
  • 2-Hydroxyanthraquinone

Comparison: 2-(Aminomethyl)anthracene-9,10-dione is unique due to the presence of the aminomethyl group, which enhances its reactivity compared to other aminoanthraquinones. This structural difference allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(aminomethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H11NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8,16H2

InChI Key

HTBVSSIRTUHJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.5 g of 2-azidomethylanthraquinone are dissolved in 100 ml of DMF, 1.0 g of platinum-on-charcoal catalyst (5% by weight of Pt) is added and hydrogenation is carried out with hydrogen for 15 minutes. The catalyst is filtered off, 200 ml of water are added to the filtrate and the mixture is filtered. The red crystals which have precipitated are recrystallised from dioxane. 6.5 g (70.01% of theory) of 2-aminomethylanthraquinone are obtained; melting point: 170°-78° C.
Name
2-azidomethylanthraquinone
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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